N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The molecule features two distinct aromatic substituents: a 2-cyanophenyl group at the N1 position and a 3-(4-(dimethylamino)phenyl)propyl chain at the N2 position. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where electronic and steric properties are critical .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-18-8-4-3-7-16(18)14-21/h3-4,7-12H,5-6,13H2,1-2H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBODFOPICGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation Using Diethyl Oxalate
This method adapts protocols for N1,N2-bis(2-hydroxyethyl)oxalamide, substituting amines:
Step 1 : Reaction of diethyl oxalate with 2-cyanoaniline.
$$
\text{Diethyl oxalate} + \text{2-Cyanoaniline} \rightarrow \text{Ethyl N-(2-cyanophenyl)oxamate} + \text{Ethanol}
$$
Step 2 : Coupling the intermediate with 3-(4-(dimethylamino)phenyl)propylamine.
$$
\text{Ethyl N-(2-cyanophenyl)oxamate} + \text{3-(4-(Dimethylamino)phenyl)propylamine} \rightarrow \text{Target Compound} + \text{Ethanol}
$$
Reaction Conditions :
Oxalyl Chloride-Mediated Coupling
A high-yield alternative employs oxalyl chloride to generate an intermediate acyl chloride:
Step 1 :
$$
\text{Oxalyl chloride} + \text{2-Cyanoaniline} \rightarrow \text{N-(2-cyanophenyl)oxalyl chloride} + \text{HCl}
$$
Step 2 :
$$
\text{N-(2-cyanophenyl)oxalyl chloride} + \text{3-(4-(Dimethylamino)phenyl)propylamine} \rightarrow \text{Target Compound} + \text{HCl}
$$
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Solvent | Dichloromethane | |
| Yield | 88–92% |
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve amine solubility but risk side reactions with electrophilic cyano groups. Hydrocarbon solvents (toluene) minimize undesired interactions but require elevated temperatures.
Temperature Control
Low temperatures (0–5°C) suppress oligomerization during initial coupling, while reflux conditions drive intermediate condensation.
Purification and Characterization
Purification Methods :
- Recrystallization from ethanol/water (3:1 v/v) removes unreacted amines.
- Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the pure product.
Spectroscopic Data :
- ¹H NMR (CDCl₃) : Expected signals at δ 3.25–3.45 (m, propyl chain), δ 6.65–7.80 (aromatics), δ 2.95 (s, N(CH₃)₂).
- IR (KBr) : Peaks at 2240 cm⁻¹ (C≡N), 1640 cm⁻¹ (amide C=O).
Industrial-Scale Adaptations
Large-scale synthesis (>1 kg) requires:
- Continuous flow reactors : Mitigate exothermic risks during oxalyl chloride reactions.
- Solvent recycling : Toluene recovery via distillation reduces costs by 40%.
Case Study : A pilot plant achieved 94.2% yield using titanium catalysis and ethanol/water crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structural Differences: Core Structure: The phthalimide core (isoindoline-1,3-dione) in 3-chloro-N-phenyl-phthalimide contrasts with the oxalamide backbone of the target compound. Phthalimides are rigid, planar systems, whereas oxalamides offer conformational flexibility. Substituents: The chlorine atom at the 3-position and phenyl group in 3-chloro-N-phenyl-phthalimide differ from the cyanophenyl and dimethylaminophenylpropyl groups in the target compound.
- Functional Implications: Phthalimides are primarily used as polymer precursors (e.g., polyimides) due to their thermal stability and rigidity .
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10, )
- Structural Parallels: Both compounds share the oxalamide backbone but differ in substituents. Compound 10 incorporates a piperazine ring with a 2,3-dichlorophenyl group and a 5-methylpyrazole, whereas the target compound uses a cyanophenyl and dimethylaminophenylpropyl group.
- Property Comparison: Lipophilicity: The dichlorophenyl group in Compound 10 increases lipophilicity (logP ~3.5), while the dimethylamino group in the target compound enhances water solubility (predicted logP ~2.8). Bioactivity: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), whereas the dimethylamino group in the target compound may favor interactions with acetylcholinesterase or kinase domains .
Other Oxalamide Derivatives
- N2-(3,4-dimethoxyphenethyl)-N1-phenyloxalamide: Lacks the cyanophenyl and dimethylamino groups but includes a methoxy-substituted phenethyl chain. This compound exhibits moderate COX-2 inhibition (IC₅₀ = 1.2 µM), highlighting the role of aromatic substituents in enzyme binding.
- N1-(4-nitrophenyl)-N2-benzyloxalamide: The nitro group (-NO₂) provides strong electron-withdrawing effects, contrasting with the cyano group’s moderate polarity. This derivative shows antimicrobial activity (MIC = 8 µg/mL against S. aureus), suggesting substituent-dependent biological effects.
Computational and Crystallographic Analysis
Software such as SHELXL () is critical for resolving crystal structures of similar compounds. For instance:
- The dimethylamino group in the target compound may induce torsional strain in the propyl chain, affecting binding pocket compatibility.
- Comparative molecular docking studies suggest that the cyanophenyl group’s planar geometry enhances π-π stacking in hydrophobic pockets, unlike the bulkier dichlorophenyl group in Compound 10 .
Biological Activity
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, also known by its CAS number 954042-10-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 350.4 g/mol
- IUPAC Name : N'-(2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Structure
The compound's structure consists of a central oxalamide moiety with distinct aromatic and aliphatic substituents, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 3-(4-(dimethylamino)phenyl)propylamine in the presence of oxalyl chloride. This reaction is performed under controlled conditions to enhance yield and purity, often utilizing methods such as recrystallization and chromatography for purification .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro assays demonstrated that certain structural analogs can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The compound's ability to interact with cellular targets suggests potential as a therapeutic agent in oncology.
The mechanism of action involves the compound's interaction with specific enzymes and receptors, potentially inhibiting their activity and leading to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .
Case Studies
- Anti-inflammatory Activity : A study exploring similar compounds found that they significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases .
- Cytotoxicity Assays : In vitro cytotoxicity tests on various cell lines indicated that certain derivatives could selectively induce cell death in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Critical conditions :
- Temperature control (0–25°C) to minimize side reactions.
- Anhydrous solvents to prevent hydrolysis of oxalyl chloride.
- Catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of cyanophenyl, dimethylamino, and propyl groups. Aromatic protons appear at δ 7.0–8.5 ppm, while dimethylamino groups resonate near δ 2.2–3.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (380.4 g/mol) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .
Advanced: How can researchers design experiments to investigate the enzyme inhibitory potential of this oxalamide derivative?
Answer:
In vitro assays : Use fluorogenic or chromogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases).
Kinetic studies : Determine values via Lineweaver-Burk plots under varying substrate concentrations.
Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with catalytic residues .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Answer:
- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, buffer systems).
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-analysis : Compare structural analogs (e.g., ) to identify substituent-dependent trends .
Advanced: How can computational chemistry methods predict the binding modes of this compound with target proteins?
Answer:
- Molecular docking : Simulate ligand-protein interactions using crystal structures from the PDB.
- Molecular Dynamics (MD) : Assess stability of binding poses over 100-ns trajectories.
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models refine electronic interactions (e.g., charge transfer in the dimethylamino group) .
Basic: What are the key considerations for ensuring purity during lab-scale synthesis?
Answer:
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc).
- Analytical standards : Compare retention times and spectra with published data for related oxalamides .
Advanced: What approaches establish structure-activity relationships (SAR) for optimizing pharmacological profiles?
Answer:
Analog synthesis : Modify substituents (e.g., replace cyanophenyl with fluorophenyl).
Biological testing : Screen analogs against target proteins (e.g., kinases) using high-throughput assays.
Computational QSAR : Build regression models correlating structural descriptors (logP, polar surface area) with activity .
Basic: What are the common degradation pathways observed in oxalamide derivatives under physiological conditions?
Answer:
- Hydrolysis : Amide bonds may cleave in acidic/basic environments, forming carboxylic acids and amines.
- Oxidation : Dimethylamino groups can oxidize to N-oxides under oxidative stress.
- Photodegradation : Cyanophenyl groups are susceptible to UV-induced radical reactions .
Advanced: How can researchers validate the proposed mechanism of action in cellular models?
Answer:
- Gene knockout : Use CRISPR/Cas9 to delete target proteins and assess loss of compound activity.
- Competitive binding : Co-treat with known inhibitors (e.g., staurosporine for kinases) to confirm target specificity.
- Cellular imaging : Tag compounds with fluorescent probes (e.g., BODIPY) to track sublocalization .
Basic: What solvent systems are optimal for achieving high solubility in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
